molecular formula C9H8N2O3S B1386468 Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate CAS No. 1086375-68-9

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1386468
CAS No.: 1086375-68-9
M. Wt: 224.24 g/mol
InChI Key: WHHPTUBATUIJQU-UHFFFAOYSA-N
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Description

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a furan ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-furyl isothiocyanate with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-methanol.

    Substitution: N-acylated or N-alkylated derivatives of the thiazole compound.

Scientific Research Applications

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-5-(2-thienyl)-1,3-thiazole-4-carboxylate: Contains a thiophene ring instead of a furan ring.

    Methyl 2-Amino-5-(2-pyridyl)-1,3-thiazole-4-carboxylate: Contains a pyridine ring instead of a furan ring.

    Methyl 2-Amino-5-(2-phenyl)-1,3-thiazole-4-carboxylate: Contains a phenyl ring instead of a furan ring.

Uniqueness

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHPTUBATUIJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

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